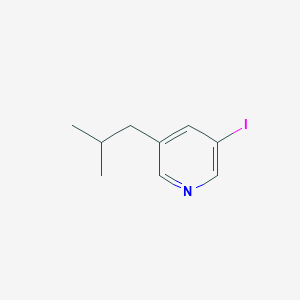

3-Iodo-5-isobutylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12IN |

|---|---|

Molecular Weight |

261.10 g/mol |

IUPAC Name |

3-iodo-5-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12IN/c1-7(2)3-8-4-9(10)6-11-5-8/h4-7H,3H2,1-2H3 |

InChI Key |

MJDCWJBCCUQGCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC(=CN=C1)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Iodo 5 Isobutylpyridine and Analogues

Retrosynthetic Disconnections for 3-Iodo-5-isobutylpyridine

Retrosynthetic analysis of this compound involves the disconnection of the target molecule into simpler, more readily available starting materials. The two primary disconnections to consider are the formation of the carbon-iodine bond and the installation of the isobutyl group onto the pyridine (B92270) ring.

The formation of a C(aryl)-I bond on a pyridine ring is a key step in the synthesis of this compound. Direct electrophilic iodination of pyridine is generally difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. However, strategies exist to overcome this challenge. One approach involves the activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide. The N-oxide increases the electron density of the ring, facilitating electrophilic substitution.

Another effective method for the introduction of iodine onto a pyridine ring is through a Sandmeyer-type reaction, starting from an aminopyridine. Diazotization of the amino group followed by treatment with an iodide salt, such as potassium iodide, can yield the desired iodo-substituted pyridine. For the synthesis of this compound, this would necessitate starting with 3-amino-5-isobutylpyridine.

Halogen exchange reactions, where a different halogen (e.g., bromine or chlorine) is replaced by iodine, can also be employed. This approach is often facilitated by the use of a catalyst and a suitable iodine source.

The installation of an isobutyl group onto a pyridine ring can be achieved through several C-C bond-forming reactions. One common strategy involves the use of organometallic reagents. For instance, a Grignard reagent, such as isobutylmagnesium bromide, can be coupled with a halogenated pyridine (e.g., 3-bromo-5-iodopyridine (B183754) or 3,5-dibromopyridine) in the presence of a suitable catalyst, typically a palladium or nickel complex.

Alternatively, a Negishi coupling reaction could be employed, utilizing an organozinc reagent. The isobutylzinc halide would be coupled with a dihalopyridine under palladium catalysis. These cross-coupling reactions are highly versatile and allow for the formation of C(sp²)-C(sp³) bonds with good functional group tolerance.

Direct alkylation of the pyridine ring is also a possibility, though it can be less regioselective. The Chichibabin reaction, for example, allows for the direct amination of pyridine, and related radical alkylation reactions can introduce alkyl groups, though often with a mixture of products.

De Novo Pyridine Ring Synthesis Approaches Leading to Substituted Pyridines

De novo synthesis of the pyridine ring offers the advantage of building the desired substitution pattern directly into the heterocyclic core. Several classical and modern methods are available for the construction of substituted pyridines.

The Hantzsch pyridine synthesis is a well-established multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines. wikipedia.orgchemtube3d.com The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgscispace.com The initial product is a 1,4-dihydropyridine (B1200194), which can be aromatized to the pyridine derivative. wikipedia.org

This method allows for significant control over the substitution pattern of the resulting pyridine. By choosing the appropriate aldehyde and β-ketoester, one can introduce substituents at various positions of the pyridine ring. For the synthesis of a 3,5-disubstituted pyridine like this compound, a modified Hantzsch approach would be necessary, potentially involving unsymmetrical β-dicarbonyl compounds or a stepwise approach to achieve the desired substitution. The reaction has been shown to be effective even with microwave assistance, which can reduce reaction times. nih.govresearchgate.net

| Reactants | Product | Key Features | Citation |

| Aldehyde, β-ketoester (2 equiv.), ammonia/ammonium acetate | 1,4-Dihydropyridine | Multi-component reaction, subsequent oxidation yields pyridine. | wikipedia.orgchemtube3d.com |

| Benzaldehyde, ethyl acetoacetate, ammonium acetate | 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Classical example of the Hantzsch reaction. | scispace.com |

A Hantzsch-type strategy has been developed for the synthesis of 2,3,5,6-tetrasubstituted pyridines through the oxidative coupling of β-enamine carbonyl compounds with rongalite. mdpi.comresearchgate.net In this method, rongalite serves as a C1 unit for the construction of the pyridine ring at the C-4 position. mdpi.comresearchgate.net The reaction pathway is believed to proceed through the decomposition of rongalite to formaldehyde, which then condenses with the β-enamine carbonyl compounds. mdpi.com Subsequent Michael addition, cyclization, and oxidation lead to the formation of the substituted pyridine. mdpi.com

This approach offers a facile method for preparing substituted pyridine derivatives with a broad tolerance for different functional groups. mdpi.comresearchgate.net However, cross-coupling of two different β-enamine carbonyl compounds can lead to a mixture of products with poor selectivity. mdpi.com

A novel and facile method for the synthesis of substituted pyridines involves the iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.orgrsc.orgresearcher.life This reaction demonstrates good functional group tolerance and can produce 2,4,6-triarylsubstituted symmetrical pyridines in high yields without the need for additional additives. rsc.orglookchem.com The catalyst of choice for this transformation is ferric chloride (FeCl₃). rsc.orglookchem.com

The proposed mechanism involves the formation of a 3-amino-1,3-diphenylprop-2-en-1-one intermediate, which then undergoes cycloaddition with the ketoxime acetate. rsc.org A subsequent dehydration step promoted by the iron catalyst yields the final pyridine product. rsc.org This method has been successfully demonstrated on a gram scale, indicating its potential for larger-scale applications. rsc.orglookchem.com

| Reactants | Catalyst | Product | Key Features | Citation |

| Ketoxime acetates, Aldehydes | FeCl₃ | 2,4,6-Triarylsubstituted symmetrical pyridines | Good functional group tolerance, high yields, no additives required. | rsc.orglookchem.com |

Functionalization of Pre-existing Pyridine Scaffolds

Functionalizing an existing pyridine ring is a common and versatile strategy for synthesizing substituted pyridines. This approach involves the selective modification of C-H bonds or the transformation of pre-installed functional groups on the pyridine core.

Direct C-H iodination offers an atom-economical route to iodinated pyridines, which are valuable intermediates for cross-coupling reactions. Achieving regioselectivity at the C-3 and C-5 positions is crucial and can be accomplished through several methods.

A radical-based C-H iodination protocol has been developed for various nitrogen-containing heterocycles. rsc.orgrsc.org This method has been shown to successfully iodinate pyridones and pyridines at the C-3 and C-5 positions. rsc.orgrsc.org The reaction mechanism is believed to involve the in situ generation of an iodo radical, which leads to selective iodination. rsc.org For some electron-rich substrates, an electrophilic iodination pathway may also be possible. rsc.org

Another approach involves a sequence of pyridyl ring opening to form acyclic Zincke imine intermediates, followed by halogenation and subsequent ring-closing. nsf.gov This process allows for highly regioselective halogenation at the 3-position under mild conditions. nsf.gov The reaction is compatible with a range of pyridine precursors, including those with aryl and alkyl substituents. nsf.gov The choice of halogenating agent and the presence of an acid like trifluoroacetic acid (TFA) can be critical for achieving high yields and promoting the re-aromatization sequence. nsf.gov

| Substrate Type | Reagent/Conditions | Position(s) Iodinated | Reference |

| Pyridones | K₂S₂O₈, NaI, MnSO₄, DCE, 130 °C | C-3 and C-5 | rsc.org |

| Pyridines | Zincke Imine Formation, then NIS, TFA | C-3 | nsf.gov |

| Dimethyl Uracil | K₂S₂O₈, NaI, MnSO₄, DCE, 130 °C | C-5 | rsc.org |

| Quinolines | K₂S₂O₈, NaI, MnSO₄, DCE, 130 °C | C-3 | rsc.org |

Introducing an isobutyl group onto a pyridine ring can be achieved through various modern synthetic methods, including those utilizing organometallic reagents, palladium catalysis, or direct C-H functionalization.

Organolithium reagents are powerful nucleophiles for the alkylation of pyridines. The regioselectivity of these reactions can be influenced by the aggregation state of the alkyllithium reagent, which is in turn affected by the choice of solvent. acs.org For instance, methyllithium in certain solvents can favor C-4 alkylation, while sec-butyllithium can promote C-2 alkylation. acs.org

The use of chiral lithium amides (CLAs) as noncovalent stereodirecting auxiliaries enables the direct enantioselective α-alkylation of 2-alkylpyridines. nih.govacs.org This method avoids the need for pre-functionalization of the substrate. nih.govacs.org The asymmetric alkylation is achieved through the formation of well-defined mixed aggregates between the lithiated alkylpyridine and the chiral lithium amide, which creates a chiral environment for the subsequent reaction with an electrophile. nih.govacs.org This approach has been validated for a variety of benzylic and heteroaromatic bromides. nih.govacs.org

| Reagent System | Target Position | Key Feature | Reference |

| Methyllithium / 1,1-diborylalkanes | C-4 | Regioselectivity controlled by alkyllithium activator | acs.org |

| sec-Butyllithium / 1,1-diborylalkanes | C-2 | Regioselectivity controlled by alkyllithium activator | acs.org |

| Chiral Lithium Amides (CLAs) / n-BuLi | α-position of C-2 alkyl group | Enantioselective alkylation via mixed aggregation | nih.govacs.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, providing a powerful means to functionalize iodo-substituted heteroaromatics like iodopyridines. The Catellani reaction, which utilizes a palladium/norbornene (Pd/NBE) catalytic system, allows for the simultaneous ortho-functionalization and ipso-cross-coupling of aryl halides. chemrxiv.org A recent advancement in this area is the development of a dual ligand system that enables the ortho-alkylation of iodoarenes. chemrxiv.org This system combines Pd/olefin ligand cooperative catalysis with a bulky trialkylphosphine ligand that promotes C(sp²)-I reductive elimination, leading to the reconstruction of the aryl-iodine bond as the final step. chemrxiv.org This methodology has been successfully applied to a range of iodoarenes, including those with electron-donating and electron-withdrawing substituents, to produce di- or trisubstituted products. chemrxiv.org

| Catalytic System | Reaction Type | Substrate | Key Feature |

| Pd(OAc)₂ / Norbornene (NBE) | Catellani Reaction | Aryl Halides | Simultaneous ortho-functionalization and ipso-coupling. chemrxiv.org |

| Pd(MeCN)₂Cl₂ / P(1-Ad)₃ / Olefin Ligand | Ortho-Alkylation | Iodoarenes | Dual ligand system enables ortho-alkylation with aryl-iodine bond reconstruction. chemrxiv.org |

Direct C-H alkylation is an increasingly important strategy that avoids the need for pre-functionalized starting materials. The direct position-selective C-4 alkylation of pyridines has historically been a significant challenge, often leading to mixtures of regioisomers. nih.gov A notable advancement is the use of a maleate-derived blocking group that facilitates Minisci-type decarboxylative alkylation specifically at the C-4 position. nih.gov This method is operationally simple, scalable, and compatible with various pyridines and carboxylic acid alkyl donors. nih.gov

For other positions, Rhodium-catalyzed chelation-assisted C-H activation provides a route for the C-6 selective alkylation of 2-pyridones using alkyl carboxylic acids or anhydrides as the alkyl source. nih.gov Furthermore, para-selective (C-4) radical alkylation of pyridines can be achieved using diacyl peroxides or peresters derived from inexpensive alkyl carboxylic acids, proceeding in the absence of a transition metal catalyst. rsc.org

Multi-component reactions (MCRs) offer a highly efficient approach to constructing complex molecular scaffolds like substituted pyridines in a single step from readily available starting materials. ymerdigital.comrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. ymerdigital.com

One of the most well-known MCRs for pyridine synthesis is the Hantzsch synthesis, which traditionally involves a pseudo-four-component reaction of a 1,3-dicarbonyl compound (2 equivalents), an aldehyde, and an ammonia source to form a 1,4-dihydropyridine, which is subsequently oxidized. ymerdigital.com Modern variations of MCRs provide access to a wide array of highly substituted pyridines. For example, a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of sodium hydroxide can form highly functionalized pyridines with four new bonds formed in a chemo- and regioselective manner. rsc.org Another approach involves a cascade reaction sequence including Wittig, Staudinger, and aza-Wittig reactions followed by electrocyclization to yield substituted pyridines from an aldehyde and a phosphorus ylide. ymerdigital.com These methods provide a powerful alternative to the functionalization of a pre-formed ring, building the desired substitution pattern directly into the heterocyclic core. rsc.org

Alkylation Methods for Isobutyl Group Introduction

Stereochemical Control and Enantioselective Synthesis Relevant to Isobutylpyridines

The synthesis of specific stereoisomers of chiral molecules, particularly those with applications in pharmaceuticals and material science, is a significant objective in modern organic chemistry. For pyridine derivatives such as this compound, achieving stereochemical control is crucial when a chiral center is present or introduced into the molecule. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound, which can exhibit significantly different biological activity compared to its counterpart. While specific enantioselective methods for this compound are not extensively documented, general strategies for creating chiral pyridines are applicable.

The introduction of chirality into pyridine-containing molecules can be achieved through various asymmetric catalytic transformations. These methods often employ chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a reaction.

One prominent strategy involves the asymmetric functionalization of a pre-existing pyridine ring. For instance, the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents has been shown to produce a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov This approach allows for the introduction of various alkyl chains at the β-position of the alkenyl group, with high functional group tolerance. nih.gov

Another powerful technique is the catalytic stereoselective dearomatization of pyridines. nih.gov This process converts the flat, aromatic pyridine ring into a three-dimensional chiral dihydropyridine (B1217469). By carefully selecting the nitrogen activating agent and the catalyst, high levels of regiochemical and stereochemical control can be achieved. nih.gov For example, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can yield dihydropyridine products with complete regiochemical and stereochemical control under mild conditions. nih.gov

The development of chiral nucleophilic pyridine catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), has also opened avenues for asymmetric synthesis. nih.gov These catalysts can create a chiral environment around the reactive center, influencing the stereochemical course of the reaction to favor the formation of one enantiomer. nih.gov

Furthermore, the de novo construction of the pyridine nucleus using chiral precursors or catalysts represents a fundamental approach to enantioselective synthesis. Chiral ligands, often derived from natural products like monoterpenes, can be coordinated to transition metals to catalyze asymmetric reactions, such as allylic substitution, allylic oxidation, and cyclopropanation, leading to the formation of chiral pyridine-containing molecules. durham.ac.uk

While the direct enantioselective synthesis of a molecule like this compound would depend on the specific placement and nature of a chiral center, the principles established in the synthesis of other chiral pyridines provide a solid foundation. These methodologies highlight the importance of catalyst design and reaction engineering in achieving high levels of stereochemical control.

Below is a table summarizing key research findings relevant to the enantioselective synthesis of chiral pyridines:

| Methodology | Catalyst System / Reagents | Key Findings | Reference |

| Asymmetric Alkylation | Copper-chiral diphosphine ligand / Lewis Acid / Grignard Reagents | Highly enantioselective transformations of β-substituted alkenyl pyridines to access a wide range of alkylated chiral pyridines. | nih.gov |

| Stereoselective Dearomatization | N-alkylpyridinium electrophiles / Alkynyl nucleophiles | Dihydropyridine products with complete regiochemical and stereochemical control under mild conditions. | nih.gov |

| Chiral Nucleophilic Catalysis | Chiral DMAP derivatives (e.g., TADMAP) | Catalyzes enantioselective rearrangements to form products with a newly formed quaternary carbon in good yield and high enantiomeric excess. | nih.gov |

| De Novo Pyridine Synthesis | Transition metals (Mo, Cu, Pd) with chiral bipyridyl-type ligands | Application in asymmetric allylic substitution, allylic oxidation, and cyclopropanation to produce chiral pyridine-containing molecules. | durham.ac.uk |

Reactivity and Transformations of 3 Iodo 5 Isobutylpyridine

Reactivity of the C(aryl)-I Bond

The C(aryl)-I bond in 3-iodo-5-isobutylpyridine is the primary site of its reactivity, making it a valuable substrate for transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond facilitate oxidative addition to low-valent transition metal catalysts, which is the initial and often rate-determining step in many cross-coupling catalytic cycles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of aryl and vinyl groups at the 3-position of the pyridine (B92270) ring. The reaction typically employs a palladium catalyst in the presence of a base and a boronic acid or boronate ester coupling partner.

A study on the Suzuki-Miyaura cross-coupling of sterically hindered aryl halides with potassium vinyltrifluoroborate has demonstrated the feasibility of vinylation reactions under microwave irradiation. researchgate.net While this study did not specifically use this compound, the conditions can be adapted for its vinylation. researchgate.net The use of potassium vinyltrifluoroborate is advantageous due to its stability and ease of handling compared to other vinyl organometallic reagents. researchgate.net

| Reactants | Catalyst System | Product | Notes |

| This compound, Arylboronic acid | Pd catalyst, Base | 3-Aryl-5-isobutylpyridine | General arylation reaction. |

| This compound, Potassium vinyltrifluoroborate | Pd catalyst, Base | 3-Vinyl-5-isobutylpyridine | Vinylation reaction. researchgate.net |

This methodology has also been extended to the labeling of RNA, where a modified UTP analog containing an iodine atom is incorporated into an RNA strand and subsequently coupled with a boronic acid or ester substrate using a palladium catalyst. nih.gov This highlights the versatility of the Suzuki-Miyaura reaction under mild, biologically compatible conditions. nih.gov

The Sonogashira coupling provides a direct route to synthesize substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org For this compound, this reaction facilitates the introduction of an alkyne moiety at the 3-position, a valuable transformation for the synthesis of various organic compounds, including pharmaceuticals and natural products. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous in biological applications to avoid copper toxicity. nih.gov Nickel-catalyzed Sonogashira-type reactions have also emerged as an efficient alternative for coupling terminal alkynes with aryl iodides, demonstrating good functional group tolerance. nih.gov

| Reactants | Catalyst System | Product | Notes |

| This compound, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | 3-Alkynyl-5-isobutylpyridine | Traditional Sonogashira conditions. organic-chemistry.org |

| This compound, Terminal alkyne | Pd complex (e.g., with L2 ligand) | 3-Alkynyl-5-isobutylpyridine | Copper-free conditions, suitable for biological applications. nih.gov |

| This compound, Terminal alkyne | Ni catalyst | 3-Alkynyl-5-isobutylpyridine | Alternative to palladium catalysis. nih.gov |

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that couples an unsaturated halide with an alkene. This reaction can be utilized to introduce an alkenyl group at the 3-position of this compound. The reaction typically involves a palladium catalyst, a base, and an alkene. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

| Reactants | Catalyst System | Product | Notes |

| This compound, Alkene | Pd catalyst, Base | 3-Alkenyl-5-isobutylpyridine | General alkenylation reaction. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is a powerful tool for synthesizing arylamines from aryl halides and primary or secondary amines. For this compound, this reaction allows for the introduction of a wide range of amino groups at the 3-position.

The reaction conditions typically involve a palladium precatalyst, a bulky biaryl phosphine (B1218219) ligand, and a base. rsc.org A variety of palladium precatalysts and ligands, such as JohnPhos and DavePhos, have been developed to facilitate this transformation with high efficiency and broad substrate scope. rsc.org

| Reactants | Catalyst System | Product | Notes |

| This compound, Primary or secondary amine | Pd precatalyst, Biaryl phosphine ligand, Base | 3-Amino-5-isobutylpyridine derivative | General amination reaction. rsc.org |

Nickel-catalyzed cross-electrophile coupling has emerged as a valuable strategy for the formation of C-C bonds, particularly for the synthesis of complex molecules. wisc.edu This method can be applied to couple this compound with other electrophiles, such as alkyl halides. Nickel catalysis offers a distinct reactivity profile compared to palladium and can be more effective for certain transformations, especially those involving C(sp³)-hybridized coupling partners. wisc.edunih.gov

Research has shown that nickel catalysts, in conjunction with specific ligands, can effectively catalyze the coupling of (hetero)aryl chlorides with phenols, indicating the potential for similar C-O bond formations with iodo-pyridines. nih.gov Furthermore, Ni-catalyzed cross-electrophile coupling of azaheterobenzyl chlorides with (hetero)aryl-halides has been explored for the synthesis of complex diarylalkanes. wisc.edu

| Reactants | Catalyst System | Product | Notes |

| This compound, Alkyl halide | Ni catalyst, Ligand | 3-Alkyl-5-isobutylpyridine | Cross-electrophile coupling for C-C bond formation. wisc.edu |

| This compound, Phenol | Ni catalyst, Ligand | 3-Phenoxy-5-isobutylpyridine | Potential for C-O bond formation. nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Iodo Position

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, allowing for the displacement of the iodide leaving group. This SNAr (Substitution Nucleophilic Aromatic) reaction is a fundamental process for introducing a variety of functional groups onto the pyridine core. The feasibility and rate of these reactions are influenced by the nature of the nucleophile and the reaction conditions. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of SNAr on halopyridines are well-established.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.org It involves the reaction of a nucleophile, typically a carbanion bearing a leaving group at the α-position, with an electron-deficient aromatic ring. organic-chemistry.org The mechanism proceeds through the formation of a σ-adduct, followed by base-induced β-elimination of the leaving group from the carbanion and a hydrogen atom from the ring. nih.gov

While VNS typically involves the substitution of hydrogen, its mechanistic principles are relevant to understanding nucleophilic substitution on halopyridines. In competitive situations between VNS (hydrogen substitution) and SNAr (halogen substitution), VNS is often faster, except in cases with highly activated halogens like fluorine at the 2- or 4-positions of a nitroarene. organic-chemistry.org For this compound, while not a nitroarene, the electron-deficient nature of the pyridine ring can facilitate nucleophilic attack. Mechanistic studies on related systems, such as 2-fluoronitrobenzenes, have confirmed the two-step mechanism of VNS, which involves the reversible formation of a σH adduct followed by base-induced elimination. idexlab.com

Reduction of the Carbon-Iodine Bond for Desired Pyridine Derivatives

The carbon-iodine bond in this compound can be selectively reduced to a carbon-hydrogen bond, providing a route to 3-isobutylpyridine (B84229). This transformation is valuable for synthesizing pyridine derivatives where the iodo group is no longer required. Various reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and compatibility with other functional groups in the molecule. For instance, catalytic hydrogenation or the use of hydride reagents can effectively achieve this reduction. The synthesis of 3-isobutylpyridine from 3-picoline has been reported, which likely involves intermediate steps that could be analogous to the reduction of an iodo-substituted precursor. researchgate.net

Reactivity of the Isobutyl Moiety

The isobutyl group attached to the pyridine ring also presents opportunities for selective chemical transformations, particularly through the functionalization of its C(sp³)–H bonds.

Site-Selective C(sp³)-H Functionalization and Activation

Directing chemical reactions to a specific C-H bond within the isobutyl group is a significant challenge due to the similar reactivity of the different types of C-H bonds (primary, secondary, and tertiary). However, recent advancements in catalysis have enabled remarkable control over this process.

Photocatalysis has emerged as a powerful tool for the activation of C(sp³)–H bonds under mild conditions. escholarship.org In the context of alkylpyridines, tetrabutylammonium (B224687) decatungstate (TBADT) has been used as a photocatalyst for C-H functionalization. lookchem.com For 2-isobutylpyridine (B1582698), photocatalyzed reactions have shown preferential or exclusive functionalization at the methine (tertiary) C-H bond of the isobutyl group, with no reaction observed at the benzylic position. acs.org This selectivity is attributed to the formation of a more stable tertiary radical intermediate. The process typically involves the generation of a radical from the photocatalyst, which then abstracts a hydrogen atom from the substrate to form an alkyl radical. This alkyl radical can then be trapped by various reagents to introduce new functional groups. escholarship.org

The regioselectivity of C(sp³)–H activation is governed by a combination of polar and steric effects. acs.org In photocatalytic systems using decatungstate anion, the electrophilic nature of the excited catalyst can lead to unfavorable interactions with certain substrates, influencing the site of hydrogen abstraction. acs.org Steric hindrance between the bulky photocatalyst and substituents on the substrate can also play a crucial role in deactivating certain C-H bonds. acs.org For instance, the lack of reactivity of 3,3,5-trimethylcyclohexanone (B147574) and 4-tert-butylcyclohexanone (B146137) in C-H functionalization reactions is attributed to steric effects that prevent the approach of the large decatungstate anion. acs.org This synergistic control of polar and steric effects provides a strategic approach to achieving high site-selectivity in C-H functionalization reactions. acs.org

Derivatization of the Alkyl Side Chain (e.g., Chlorination, Oxidation, Amination)

The isobutyl side chain of this compound offers opportunities for functionalization, though such reactions must be performed under conditions that tolerate the pyridine ring and the iodo substituent.

Chlorination: The selective chlorination of C(sp³)–H bonds, particularly at benzylic-like positions, is a valuable transformation. wisc.edu For alkyl-substituted azaheterocycles, methods have been developed for C–H chlorination that can serve as a precursor to further derivatization. wisc.edu For instance, photocatalytic methods or systems using N-chlorosuccinimide (NCS) can achieve chlorination of alkyl side chains on heterocyclic rings. wisc.edu While direct experimental data for this compound is not specified, the principles of benzylic-like C-H activation suggest that the tertiary C-H bond in the isobutyl group would be a primary target for radical-based chlorination. acs.org However, the electronic effects of the pyridine ring can influence the site of reaction. acs.org

Oxidation: The oxidation of alkyl side chains on pyridine rings can lead to a variety of products, including alcohols, aldehydes, or carboxylic acids, depending on the reagents and reaction conditions. vu.nl For example, the oxidation of an isobutyl group could potentially yield the corresponding tertiary alcohol or, with cleavage, a ketone. Reagents like hydrogen peroxide or peracids are commonly used for the oxidation of alkylpyridines, often leading to the formation of pyridine N-oxides as well. The presence of the electron-withdrawing iodine atom may influence the reactivity of the pyridine nitrogen towards oxidation.

Amination: Direct amination of an unactivated C(sp³)–H bond on the isobutyl side chain is a challenging transformation. However, strategies involving initial C-H activation, such as chlorination, can provide a handle for subsequent nucleophilic substitution with an amine. wisc.edu Alternatively, some advanced catalytic systems have been developed for direct C-H amination. For instance, decatungstate anion photocatalysis has been shown to functionalize C(sp³)–H bonds, including those in alkylpyridines. acs.org In the case of 2-isobutylpyridine, functionalization occurs preferentially at the methine C-H bond. acs.org A similar regioselectivity could be anticipated for this compound, leading to the introduction of an amino group at the tertiary position of the isobutyl chain.

Pyridine Ring Transformations and Rearrangements

The pyridine core of this compound can undergo significant structural changes through modern synthetic methodologies, including dearomatization/rearomatization sequences and skeletal editing.

Dearomatization and Rearomatizing Retrocycloaddition Reactions

A powerful strategy for the functionalization of pyridines involves a sequence of dearomatization followed by rearomatization. researchgate.netrsc.org This approach temporarily disrupts the aromaticity of the pyridine ring to allow for reactions that would otherwise be difficult, followed by a final step that restores the aromatic system. researchgate.netnih.govnih.gov

One such sequence involves the reaction of a pyridine with an agent like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a dearomatized intermediate. researchgate.net This intermediate can then participate in cycloaddition reactions. nih.govnih.gov A subsequent retrocycloaddition reaction can then lead to a rearomatized, yet transformed, pyridine ring. nih.govnih.gov This strategy has been employed for the formal swapping of atoms within the pyridine skeleton. nih.govnih.gov For instance, a C=N pair in the pyridine can be transformed into a C=C pair through a one-pot process involving sequential dearomatization, cycloaddition, and rearomatizing retrocycloaddition. nih.govnih.gov This method is notable for its mild conditions and applicability to complex molecules. nih.govthieme-connect.com

Skeletal Editing Strategies (CN to CC Atom-Pair Swap) and Retention of the Iodo Substituent

Skeletal editing is an advanced synthetic strategy that allows for the precise rearrangement or substitution of atoms within a molecular scaffold. nih.govdntb.gov.uaresearchgate.net This is distinct from peripheral editing, which modifies the functional groups attached to a core structure. nih.govdntb.gov.uaresearchgate.net For pyridines, a key skeletal editing transformation is the atom-pair swap of a C-N unit to a C-C unit, effectively converting a pyridine into a benzene (B151609) derivative. nih.govdntb.gov.uaresearchgate.net

This transformation is achieved through a one-pot sequence that includes dearomatization, cycloaddition, and a rearomatizing retrocycloaddition reaction. nih.govdntb.gov.uaresearchgate.net A significant advantage of this methodology is its modularity and the ability to introduce diverse substituents based on the chosen reaction partners. nih.govresearchgate.net Critically, this strategy can be applied to substituted pyridines, and the conditions are often mild enough to be compatible with various functional groups. nih.govthieme-connect.com While direct application to this compound is not explicitly documented in the search results, the broad substrate scope demonstrated in the literature suggests that the iodo substituent would likely be retained during the transformation. nih.govresearchgate.net This would result in the conversion of the this compound scaffold into a substituted iodobenzene (B50100) derivative, a valuable transformation in medicinal and materials chemistry.

Advanced Spectroscopic and Spectrometric Elucidation of 3 Iodo 5 Isobutylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-iodo-5-isobutylpyridine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to confirm its structure.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the isobutyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the iodine atom and the nitrogen atom in the pyridine ring, as well as the electron-donating nature of the isobutyl group.

The aromatic region is expected to show three distinct signals for the protons at positions 2, 4, and 6 of the pyridine ring. The proton at position 2 (H-2) would likely appear as a doublet, coupled to the proton at H-4. Similarly, the proton at H-4 would be a doublet of doublets, showing coupling to both H-2 and H-6. The proton at H-6 is also anticipated to be a doublet, coupled to H-4.

The isobutyl group will present a characteristic pattern: a doublet for the two methylene (B1212753) protons (CH₂) adjacent to the pyridine ring, a multiplet for the single methine proton (CH), and a doublet for the six equivalent methyl protons (CH₃). The coupling constants (J) between adjacent protons provide valuable information about the connectivity of the atoms.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.7 | d | ~2.0 |

| H-4 | 7.8 - 8.0 | dd | ~2.0, ~1.5 |

| H-6 | 8.3 - 8.5 | d | ~1.5 |

| -CH₂- (isobutyl) | 2.5 - 2.7 | d | ~7.0 |

| -CH- (isobutyl) | 1.8 - 2.0 | m | ~7.0, ~6.5 |

| -CH₃ (isobutyl) | 0.9 - 1.1 | d | ~6.5 |

¹³C NMR Chemical Shift and Multiplicity Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of this compound, five signals are expected for the pyridine ring carbons and three for the isobutyl group carbons. The carbon atom bonded to the iodine (C-3) is expected to be significantly shielded due to the heavy atom effect of iodine. The multiplicities of the carbon signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C-2 | 150 - 155 | CH |

| C-3 | 95 - 100 | C |

| C-4 | 145 - 150 | CH |

| C-5 | 135 - 140 | C |

| C-6 | 148 - 153 | CH |

| -CH₂- (isobutyl) | 40 - 45 | CH₂ |

| -CH- (isobutyl) | 28 - 33 | CH |

| -CH₃ (isobutyl) | 20 - 25 | CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity

To unequivocally establish the structure of this compound and its derivatives, a suite of two-dimensional (2D) NMR experiments is indispensable. escholarship.org These techniques reveal correlations between different nuclei, providing a complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-4, and between H-4 and H-6 on the pyridine ring. Within the isobutyl group, correlations would be observed between the methylene protons and the methine proton, and between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link each proton signal to its corresponding carbon signal, confirming the assignments made in the one-dimensional spectra. For instance, the signal for the H-2 proton would show a cross-peak with the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. HMBC is crucial for establishing the connectivity between the isobutyl group and the pyridine ring. For example, the methylene protons of the isobutyl group should show a correlation to C-5 of the pyridine ring, confirming the substitution pattern. Correlations between the aromatic protons and other ring carbons would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This can be particularly useful for determining the conformation of flexible side chains and for confirming through-space proximity between the isobutyl group protons and the aromatic protons on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₉H₁₂IN), the calculated exact mass of the molecular ion [M]⁺ would be compared to the experimentally determined value to confirm the elemental composition.

Predicted HRMS Data for this compound:

| Ion | Calculated Exact Mass |

| [C₉H₁₂IN]⁺ | 261.0014 |

Fragmentation Pathways and Isotopic Patterns for Iodinated Compounds

The mass spectrum of this compound would display a characteristic fragmentation pattern under electron ionization (EI). The presence of iodine, which consists of a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion peak, which will not show the M+2 peak characteristic of chlorine or bromine-containing compounds. cdnsciencepub.com

Common fragmentation pathways for alkylpyridines involve the cleavage of the alkyl chain. A prominent fragmentation pathway for this compound would be the loss of a propyl radical (•C₃H₇) via benzylic cleavage, leading to a stable ion. Another potential fragmentation is the loss of the entire isobutyl group. The iodine atom can also be lost as a radical, although cleavage of the C-I bond is generally less favorable than benzylic cleavage in the gas phase. The fragmentation of the pyridine ring itself can also occur, leading to smaller charged fragments. researchgate.net

Predicted Major Fragmentation Peaks in the Mass Spectrum of this compound:

| m/z | Identity of Fragment |

| 261 | [M]⁺ (Molecular ion) |

| 218 | [M - C₃H₇]⁺ |

| 204 | [M - C₄H₉]⁺ |

| 134 | [M - I]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing the characteristic absorption bands of the functional groups present.

Pyridine Ring Vibrations: The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrations. These include C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orgvscht.cz The specific substitution pattern significantly influences the C-H out-of-plane bending vibrations, which are useful for determining the positions of substituents on the ring. jst.go.jpcdnsciencepub.com For a 3,5-disubstituted pyridine, the pattern is analogous to a 1,3,5-trisubstituted benzene (B151609) ring.

Isobutyl Group Vibrations: The isobutyl substituent introduces characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching absorptions are expected in the 2840-3000 cm⁻¹ range. spcmc.ac.in The isobutyl group is specifically identifiable by two C-H bending bands, one around 1385 cm⁻¹ and a second, more intense one near 1370 cm⁻¹. spcmc.ac.indocbrown.info

Carbon-Iodine Vibration: The C-I bond stretching vibration is typically observed at low frequencies due to the high mass of the iodine atom. This absorption band is expected to appear in the 500-600 cm⁻¹ region of the spectrum. spcmc.ac.inblogspot.comspectroscopyonline.com Its detection often requires the use of spectrophotometers capable of scanning the far-infrared region, as it falls below the typical range of standard mid-IR instruments.

Based on these principles, the following table summarizes the expected characteristic IR absorption bands for this compound.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |

|---|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| 2965 - 2870 | C-H Stretch | Aliphatic (Isobutyl Group) | Strong |

| ~1600 | C=C Stretch | Aromatic Ring | Medium |

| ~1570 | C=N Stretch | Aromatic Ring | Medium |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- (Isobutyl) | Medium |

| ~1385 & ~1370 | C-H Bend | Isobutyl Group | Strong, Doublet |

| 900 - 675 | C-H Bend (Out-of-plane) | 3,5-disubstituted Pyridine | Strong |

| 600 - 500 | C-I Stretch | Aryl-Iodide | Medium to Strong |

This table is a prediction based on established group frequencies from various sources. libretexts.orgvscht.czspcmc.ac.inspcmc.ac.in

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the calculation of electron density maps, from which the exact positions of atoms, bond lengths, bond angles, and torsion angles can be determined. researchgate.net

Furthermore, crystal structures of pyridine derivatives containing isobutyl groups have been reported. The analysis of 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate provided detailed information on its monoclinic crystal system and the dihedral angle between the phenyl and pyridine rings. researchgate.net Another study on N,N,N′,N′-Tetraisobutylpyridine-2,6-dicarboxamide detailed its crystal structure, revealing how the isobutylamide groups are oriented relative to the pyridine ring and how molecules are linked via hydrogen bonds. researchgate.net

These examples underscore the power of X-ray crystallography. If a suitable single crystal of a this compound derivative were obtained, this technique would provide unambiguous structural proof and detailed conformational data, as illustrated by the crystallographic data for the related compound N,N,N′,N′-Tetraisobutylpyridine-2,6-dicarboxamide presented below.

Table 2: Example Crystallographic Data for a Substituted Isobutylpyridine Derivative (N,N,N′,N′-Tetraisobutylpyridine-2,6-dicarboxamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₃₉N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.4211 (2) |

| b (Å) | 21.0113 (5) |

| c (Å) | 11.2720 (2) |

| β (°) | 103.431 (1) |

| Volume (ų) | 2400.90 (9) |

| Z (molecules/unit cell) | 4 |

Data sourced from Pojarová et al. (2011). researchgate.net This data is provided for illustrative purposes to show the type of information obtained from an X-ray crystallography experiment.

Theoretical and Computational Chemistry of 3 Iodo 5 Isobutylpyridine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the electronic landscape of 3-iodo-5-isobutylpyridine. The distribution of electrons within the molecule is significantly influenced by the interplay of the electron-withdrawing inductive effect of the iodine atom and the electron-donating nature of the isobutyl group. This intricate balance governs the molecule's reactivity and spectroscopic properties.

The nitrogen atom in the pyridine (B92270) ring, with its lone pair of electrons, is a primary site for protonation and electrophilic attack. The electronic effects of the substituents at the 3 and 5 positions modulate the basicity of this nitrogen. In related pyridine systems, studies have shown that the charge on the nitrogen atom is a key determinant of reactivity. nih.gov For instance, a higher negative charge on the nitrogen atom generally correlates with increased nucleophilicity and a greater propensity for alkylation. nih.gov

The presence of the iodine atom at the 3-position introduces a region of positive electrostatic potential (a sigma-hole) on the halogen atom, making it a potential halogen bond donor. This interaction can influence the molecule's aggregation and its binding to other species.

Illustrative Data on Substituent Effects on Pyridine Nitrogen Charge:

| Substituent Position | Substituent Type | Calculated Nitrogen Charge (Arbitrary Units) |

| 3-position | Electron-withdrawing (e.g., Iodo) | Less negative |

| 5-position | Electron-donating (e.g., Isobutyl) | More negative |

| Unsubstituted | - | Reference value |

Note: This table is illustrative, based on general principles of substituent effects on pyridine rings. Specific values for this compound would require dedicated calculations.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving pyridine derivatives. For this compound, DFT calculations can map out the potential energy surfaces for various transformations, identifying the transition states and intermediates. wisc.eduacs.org

One area of significant interest is the C-H functionalization of the isobutyl group. DFT studies on similar alkyl-substituted heterocycles have shown that such reactions can proceed through a polar mechanism. wisc.edu For example, in C-H chlorination, a transient N-sulfonylation can increase the acidity of the benzylic proton, facilitating deprotonation and subsequent reaction. wisc.edu The transition state for this process would involve the interaction of the deprotonated species with the chlorinating agent.

Furthermore, DFT can be employed to understand the energetics of transition states in hydrogen abstraction reactions. The stability of the resulting radical intermediate is a crucial factor. For the isobutyl group in this compound, abstraction of the tertiary hydrogen at the methine position is generally favored due to the formation of a more stable tertiary radical. acs.org

Conformational Analysis of the Isobutyl Substituent and its Influence on Reactivity

The isobutyl substituent of this compound possesses conformational flexibility due to rotation around its single bonds. This conformational freedom is not without consequence, as the spatial arrangement of the isobutyl group can exert significant steric hindrance, thereby influencing the molecule's reactivity.

Conformational analysis, often performed using computational methods, can identify the most stable conformers and the energy barriers between them. The steric bulk of the isobutyl group can shield the adjacent positions on the pyridine ring, directing incoming reagents to less hindered sites. For instance, the approach of a bulky reagent towards the 4-position of the pyridine ring might be sterically hindered by certain conformations of the isobutyl group.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

A significant application of computational chemistry is the prediction of regioselectivity and stereoselectivity in chemical reactions. For this compound, a key question is the site of reactivity. The molecule presents several potential reaction sites: the nitrogen atom, the carbon atoms of the pyridine ring, the iodine atom, and the various C-H bonds of the isobutyl group.

Computational studies, particularly those employing DFT, can predict the most likely site of attack by analyzing the distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential. For instance, in reactions involving electrophiles, the site with the highest HOMO density or the most negative electrostatic potential is often the most reactive.

In the context of C-H functionalization, a synergistic interplay of polar and steric effects governs the regioselectivity. acs.org For alkylpyridines, functionalization often occurs preferentially at the C-H bond that is electronically activated and sterically accessible. Research on 2-isobutylpyridine (B1582698) has demonstrated that C-H functionalization occurs selectively at the methine C-H bond of the isobutyl group. acs.org This suggests that for this compound, the tertiary C-H bond of the isobutyl group would be the most probable site for radical-mediated functionalization.

Predicted Regioselectivity of C-H Functionalization in Alkylpyridines:

| Substrate | Position of Alkyl Group | Predicted Site of Functionalization | Rationale |

| 2-Isobutylpyridine | 2 | Methine C-H of isobutyl | Electronic activation and steric accessibility. acs.org |

| 3-Propylpyridine | 3 | Mixture of α, β, and γ | Competing electronic and steric effects. acs.org |

| This compound | 5 | Methine C-H of isobutyl | Formation of a stable tertiary radical, influenced by steric and electronic factors. |

Molecular Dynamics Simulations of Intermolecular Interactions relevant to Reactivity

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with other molecules, including solvents, reagents, and catalysts. These simulations track the movements of atoms over time, offering insights into the intermolecular forces that govern reactivity. nih.govnih.gov

MD simulations can be used to study the solvation of this compound, revealing how solvent molecules arrange themselves around the solute and how this solvent shell might influence the approach of a reactant. For example, in a polar solvent, solvent molecules are likely to form hydrogen bonds with the pyridine nitrogen, potentially modulating its reactivity.

Furthermore, MD simulations can model the formation of pre-reaction complexes. By simulating the interaction of this compound with a reactant, it is possible to identify the most favorable binding modes and orientations that precede a chemical reaction. The presence of the iodine atom allows for the possibility of halogen bonding, a specific and directional non-covalent interaction that can be effectively studied using MD. mdpi.com The hydrophobic isobutyl group will also play a significant role in interactions within non-polar environments.

Applications in Advanced Organic Synthesis and Materials Science

3-Iodo-5-isobutylpyridine as a Versatile Synthetic Building Block

This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. The pyridine (B92270) ring itself is a fundamental heterocyclic motif, and the iodo-substituent at the 3-position provides a reliable site for functionalization. Aryl iodides are among the most reactive aryl halides in palladium-catalyzed cross-coupling reactions, allowing for the formation of new bonds under relatively mild conditions.

The isobutyl group at the 5-position, while less reactive, plays a crucial role by influencing the molecule's solubility in organic solvents and imparting steric bulk that can direct the regioselectivity of certain reactions. This combination of a reactive site and a modifying group allows for its incorporation into a wide array of more complex molecular architectures. Its utility is demonstrated in several key transformations that are foundational to modern synthetic chemistry. Alkylpyridines, in general, are recognized as important intermediates and building blocks for a variety of organic compounds, including those used in agrochemicals and specialty chemicals. lookchem.com

The versatility of iodo-aromatic compounds as synthetic precursors is well-established. They can participate in a multitude of coupling reactions, making them highly sought-after intermediates. nottingham.ac.uk

Table 1: Key Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Catalyst/Reagents | Coupling Partner | Bond Formed | Resulting Structure Type |

|---|---|---|---|---|

| Suzuki Coupling | Pd catalyst, Base | Organoboron Reagent (e.g., boronic acid/ester) | C-C | Biaryl or Aryl-Alkenyl |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base | Terminal Alkyne | C-C (sp²-sp) | Aryl-alkyne |

| Heck Coupling | Pd catalyst, Base | Alkene | C-C (sp²-sp²) | Substituted Alkene |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Ligand | Amine, Amide | C-N | Aryl-amine or Aryl-amide |

| Stille Coupling | Pd catalyst | Organostannane Reagent | C-C | Biaryl or Vinyl-Aryl |

Precursor for Complex Heterocyclic Systems (excluding drug-like applications)

The functional handles on this compound enable its use as a starting point for the assembly of more elaborate heterocyclic frameworks. Beyond simple biaryl systems, the iodo group can facilitate reactions that construct new rings. For instance, an initial Sonogashira coupling with a suitably functionalized alkyne can be followed by an intramolecular cyclization reaction, leading to the formation of fused polycyclic heterocyclic systems.

While the synthesis of many complex heterocycles is aimed at discovering new pharmaceuticals, the fundamental reaction pathways are also applied in other areas, such as the creation of novel dyes, agrochemicals, or molecular sensors. The ability to build upon the 3,5-substituted pyridine core allows for the systematic exploration of new chemical space. The synthesis of complex structures often relies on the stepwise functionalization of simpler, versatile building blocks. nottingham.ac.uk The pyridine moiety itself is a key component in the synthesis of many natural products. researchgate.net

For example, coupling this compound with a terminal alkyne bearing a nucleophilic group (like a hydroxyl or amino group) can set the stage for a subsequent intramolecular cyclization to form a furo[3,2-b]pyridine (B1253681) or a pyrrolo[3,2-b]pyridine derivative, respectively. The isobutyl group remains as a key substituent, influencing the physical properties of the final complex heterocycle.

Role in the Synthesis of Ligands for Catalysis (e.g., Terpyridines, Bipyridines)

Pyridine-containing ligands, particularly bipyridines and terpyridines, are cornerstones of coordination chemistry and homogeneous catalysis. nih.gov They are prized for their ability to form stable complexes with a wide range of metal ions. This compound is an ideal precursor for creating substituted versions of these important ligand families.

The synthesis of a 5-isobutyl-substituted 3,3'-bipyridine, for example, could be achieved through a palladium-catalyzed homocoupling of this compound. Alternatively, a Suzuki coupling reaction with 3-pyridylboronic acid would yield the same bipyridine scaffold. To construct a terpyridine, a double coupling reaction can be envisioned. For instance, reacting two equivalents of this compound with a central bis(boronic ester) substituted pyridine in a double Suzuki reaction would generate a symmetrically substituted 3,2':6',3''-terpyridine, with isobutyl groups at the terminal 5 and 5'' positions. The isobutyl groups can enhance the solubility of both the free ligand and its metal complexes in less polar organic solvents, which is often advantageous for catalytic applications. The synthesis of terpyridines is a well-established method, though it can sometimes lead to unexpected products. nih.gov

Table 2: Illustrative Synthesis of Pyridyl Ligands from this compound

| Target Ligand Type | Proposed Reaction | Reactants | Significance of Isobutyl Group |

|---|---|---|---|

| Substituted Bipyridine | Suzuki Coupling | This compound + Pyridine-3-boronic acid | Enhances solubility, provides steric influence |

| Substituted Terpyridine | Double Suzuki Coupling | 2 x this compound + 2,6-pyridinediboronic acid | Modifies electronic properties and solubility of the resulting metal complex |

Functionalization for Materials Science Applications (e.g., conjugated polymers, organic electronics)

In materials science, substituted pyridines are incorporated into functional materials to tune their electronic, optical, or physical properties. lookchem.com The field of organic electronics, which includes organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on conjugated polymers and small molecules that often contain heterocyclic units.

This compound serves as a key building block for these materials. The iodo group is a prime site for polymerization reactions. For example, a Suzuki or Stille polycondensation reaction using a di-iodinated or di-boronic acid comonomer can produce conjugated polymers where the 3,5-disubstituted pyridine unit is integrated into the polymer backbone. Alternatively, it can be used as an end-capping reagent to control the molecular weight of a polymer chain and functionalize the chain ends.

The isobutyl group is particularly beneficial in this context. It significantly improves the solubility of the resulting rigid-rod conjugated polymers, which are often difficult to process from solution. This enhanced solubility is critical for fabricating thin films for electronic devices. Furthermore, the electron-deficient nature of the pyridine ring can be used to create polymers with specific electron-transporting properties, which are essential for applications in organic electronics. The use of styrylpyridine derivatives to create photoreactive polyimides highlights the utility of functionalized pyridines in advanced polymer science. chemchart.com

Table 3: Potential Materials Science Applications

| Material Class | Synthetic Strategy | Role of this compound | Function of Isobutyl Group |

|---|---|---|---|

| Conjugated Polymers | Suzuki or Stille Polycondensation | Comonomer (as a dibromo- or di-boronate derivative) or End-capper | Enhances solubility and processability of the polymer |

| Organic Dyes | Sonogashira or Heck Coupling | Core scaffold for building a donor-pi-acceptor structure | Tunes solubility and prevents aggregation |

| Organic Semiconductors | Multi-step synthesis from the building block | Precursor to an electron-deficient semiconducting molecule | Improves film morphology and solubility |

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes to 3-Iodo-5-isobutylpyridine

The traditional synthesis of this compound often involves multi-step sequences that may rely on harsh reagents, produce significant waste, and require tedious purification methods. A major research challenge is to develop more atom-economical, energy-efficient, and environmentally benign synthetic pathways.

Future research will likely focus on direct C-H functionalization approaches. Instead of pre-functionalizing the pyridine (B92270) ring, direct C-H iodination of 3-isobutylpyridine (B84229) or direct C-H isobutylation of 3-iodopyridine (B74083) would represent a significant leap in efficiency. While methods for preparing 3-isobutylpyridine are established researchgate.net, the regioselective iodination at the C5 position remains a challenge that requires overcoming the directing effects of the isobutyl group and the pyridine nitrogen.

The principles of green chemistry are expected to be central to new synthetic designs. nih.gov This involves the exploration of alternative energy sources and reaction media. Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and improve yields in the creation of various pyridine derivatives. nih.govresearchgate.net Similarly, the use of ultrasound has emerged as a green tool for promoting halogenation reactions, including the iodination of heterocyclic compounds. nih.gov The adoption of greener solvents, such as water, ethanol, or recyclable ionic liquids, in place of volatile organic compounds is another critical avenue of investigation. bohrium.com

Multicomponent reactions (MCRs), which allow for the construction of complex molecules like substituted pyridines from three or more simple starting materials in a single step, present a powerful strategy for improving synthetic efficiency. bohrium.com Designing an MCR that directly yields this compound or a close precursor could revolutionize its production.

A comparison of potential future synthetic approaches against traditional methods is summarized in the table below.

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

| Strategy | Multi-step; Sandmeyer or lithiation/iodination | Single-step C-H functionalization; Multicomponent reactions |

| Reagents | Stoichiometric strong acids/bases, nitrites, organometallics | Catalytic systems, molecular iodine with green oxidants (e.g., H₂O₂) mdpi.com |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, sonication (rapid) nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, polyethylene (B3416737) glycol (PEG), ionic liquids researchgate.net |

| Atom Economy | Low to moderate | High |

| Waste Profile | High (byproducts, solvent waste) | Low (minimal byproducts, recyclable catalysts/solvents) |

Exploration of Novel Catalytic Systems for Highly Regioselective Transformations

The functionalization of the pyridine ring is notoriously challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution and can lead to catalyst poisoning. The development of novel catalytic systems is paramount for achieving high regioselectivity in both the synthesis of this compound and its subsequent reactions.

Transition-metal catalysis remains a cornerstone of modern synthesis. Research into palladium-, nickel-, or copper-catalyzed cross-coupling reactions involving halopyridines continues to evolve. mdpi.com For this compound, this includes exploring its use in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. A key challenge is to develop catalysts that are robust enough to tolerate the pyridine nitrogen while selectively activating the C-I bond over potential C-H or C-C bond activation of the isobutyl group.

Photocatalysis using visible light has emerged as a powerful and sustainable tool for generating radical intermediates under mild conditions. acs.org This opens up new possibilities for the functionalization of this compound. For example, decatungstate anion photocatalysis has been used for the site-selective functionalization of C(sp³)–H bonds, which could potentially be applied to selectively functionalize the isobutyl group while leaving the pyridine core intact. acs.org Conversely, photocatalytic methods could be developed to generate an aryl radical from the C-I bond, enabling novel coupling reactions.

Enzymatic catalysis offers unparalleled selectivity and operates under green, aqueous conditions. While the application of enzymes to molecules like this compound is still in its infancy, future research could identify or engineer enzymes capable of performing selective transformations, such as hydroxylations on the isobutyl chain or specific cross-coupling reactions.

| Catalytic System | Potential Application for this compound | Research Challenge |

| Homogeneous Transition Metals (Pd, Ni, Cu) | Regioselective cross-coupling at the C3 position (e.g., Suzuki, Sonogashira). mdpi.com | Catalyst inhibition by pyridine nitrogen; achieving selectivity in polyfunctional molecules. |

| Photocatalysis (e.g., Iridium, Ruthenium, Organic Dyes) | Generation of aryl or alkyl radicals under mild conditions for novel bond formations. | Controlling competing radical pathways; substrate scope limitations. |

| Decatungstate Anion Photocatalysis | Site-selective C(sp³)-H functionalization of the isobutyl group. acs.org | Overcoming steric hindrance and directing electronic effects for precise selectivity. |

| Biocatalysis (Enzymes) | Highly selective oxidation or functionalization of the isobutyl side chain. | Identifying or engineering enzymes with activity for non-natural substrates. |

Unveiling New Reactivity Modes and Mechanistic Pathways

Beyond its use as a standard aryl iodide in cross-coupling reactions, future research is tasked with discovering entirely new ways in which this compound can react. Understanding the underlying mechanistic pathways of these transformations is crucial for their development and optimization.

One area of interest is the exploration of "halogen dance" reactions, where a halogen atom migrates from one position to another on the aromatic ring under the influence of a strong base. nih.gov Investigating the potential for the iodine atom in this compound to migrate could lead to the synthesis of novel, difficult-to-access pyridine isomers.

Skeletal editing, or the rearrangement of the core heterocyclic structure, is another frontier. Recent studies have shown that iodine can mediate the ring expansion of pyridines to form seven-membered azepines. acs.org Subjecting this compound to similar conditions could provide access to a new class of isobutyl-substituted azepine derivatives. Conversely, photochemical or transition-metal-catalyzed ring contractions could transform the pyridine core into functionalized pyrrolidine (B122466) or azetidine (B1206935) rings, which are highly valuable scaffolds in medicinal chemistry. bohrium.comnottingham.ac.uk

Mechanistic studies employing computational chemistry and advanced spectroscopic techniques will be vital. For instance, understanding the interplay between the inductive effect of the isobutyl group and the lone pair of the pyridine nitrogen can help predict and control reactivity in C-H functionalization or metal-catalyzed reactions. ijpsonline.com

Integration of this compound into Flow Chemistry and Automation for Scalable Synthesis

To transition from a laboratory reagent to a readily available building block for industrial applications, the synthesis and subsequent transformations of this compound must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer solutions to these challenges.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides significant advantages over traditional batch processing. These include superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the ability to readily scale production by simply running the system for longer. The synthesis of pyridine derivatives, including photochemical transformations, has been successfully adapted to flow reactors. nottingham.ac.uk Developing a flow process for the iodination of 3-isobutylpyridine or for its use in subsequent coupling reactions could lead to higher yields, cleaner reaction profiles, and enhanced safety.

The integration of flow reactors with automated systems, including real-time reaction monitoring (e.g., via IR or NMR spectroscopy) and machine-learning algorithms for optimization, represents the future of chemical manufacturing. Such a platform could rapidly screen reaction conditions (catalyst, solvent, temperature) to find the optimal parameters for a given transformation of this compound, accelerating the discovery of new derivatives and enabling on-demand, scalable production.

Q & A

Q. What are the established synthetic routes for 3-Iodo-5-isobutylpyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include:

- Nucleophilic substitution : Reacting 5-isobutylpyridine with iodine under acidic conditions (e.g., HIO₃/H₂SO₄ at 80°C). Yield and purity depend on stoichiometry, reaction time, and temperature.

- Metal-catalyzed coupling : Using palladium catalysts to couple iodinating agents with pyridine precursors. This method requires inert atmospheres and precise temperature control.

Characterization via NMR and mass spectrometry (MS) is critical to confirm regioselectivity and purity. For example, ¹H NMR can distinguish between substitution patterns at the 3-position .

Table 1 : Synthetic Route Comparison

| Method | Conditions | Typical Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | I₂, HIO₃, 80°C | 60–70 | Byproduct formation |

| Pd-Catalyzed Coupling | Pd(OAc)₂, 100°C | 70–75 | Catalyst sensitivity |

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze chemical shifts to confirm iodine substitution at the 3-position and isobutyl group integrity. Coupling constants in aromatic regions help identify substitution patterns.

- High-Resolution MS (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with iodine.

- X-ray crystallography : Resolve ambiguous spectral data by determining crystal structure, though this requires high-purity crystals .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate iodinated products from unreacted starting materials.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to maximize recovery of high-purity crystals. Monitor purity via melting point and HPLC .

Advanced Research Questions

Q. How can researchers optimize iodination at the 3-position without compromising the isobutyl group’s stability?

- Methodological Answer :

- Protecting groups : Temporarily protect the isobutyl moiety (e.g., silylation) during iodination to prevent undesired side reactions.

- Low-temperature kinetics : Conduct reactions at 0–40°C to minimize thermal degradation. Monitor progress via TLC or in-situ IR spectroscopy.

- Computational modeling : Use DFT calculations to predict reactive sites and transition states, guiding experimental design .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-validate results using 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments.

- Collaborative analysis : Partner with specialized labs for advanced techniques like XAS (X-ray absorption spectroscopy) to probe iodine bonding environments .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Flow chemistry : Improve mixing efficiency and heat transfer to reduce side reactions.

- In-line purification : Integrate scavenger resins or membranes to remove impurities during synthesis.

- DoE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

Q. How can researchers design bioactivity assays to evaluate this compound’s kinase inhibition potential?

- Methodological Answer :

- Enzyme kinetics : Use fluorescence-based assays (e.g., ADP-Glo™) to measure EGFR/HER2 inhibition. Include positive controls (e.g., gefitinib) and validate with dose-response curves.

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., A549) via MTT assays. Correlate IC₅₀ values with computational docking studies to infer binding modes .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.